molecular formula C15H15F3N2O3S2 B2722248 2-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine CAS No. 2034471-71-9

2-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

Cat. No.: B2722248
CAS No.: 2034471-71-9
M. Wt: 392.41
InChI Key: JGRUEGPWKBUXLX-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative with a complex substituent that includes a pyrrolidine ring and a methylthiophene group. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrrolidine ring, and a methylthiophene group. The presence of the trifluoromethyl group on the pyridine ring could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and pyrrolidine rings, as well as the sulfonyl and trifluoromethyl groups. These functional groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase its polarity, while the trifluoromethyl group could influence its lipophilicity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed new methods for synthesizing 4-(trifluoromethyl)pyrrolidines containing various substituents, such as sulfonyl and phosphonyl groups, through 1,3-dipolar cycloaddition reactions. These methods are crucial for generating compounds with potential pharmaceutical applications due to their structural diversity and complexity (Markitanov et al., 2016).

Catalysis and Reaction Mechanisms

The compound's framework has been used in the synthesis of functionalized pyrroles from 3-aza-1,5-enynes, highlighting its role in catalyzed cyclization and sulfonyl group migration processes. This application demonstrates the compound's utility in constructing complex heterocyclic structures, pivotal for pharmaceutical research and development (Zhao et al., 2016).

Material Science Applications

In the field of material science, the compound's derivatives have been explored for the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable properties such as high thermal stability, solubility in organic solvents, and potential for use in advanced technological applications (Liu et al., 2013).

Organic Electrosynthesis

The compound's structural motif has been investigated in the electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids for hybrid supercapacitors. This research underscores the compound's relevance in energy storage technologies, demonstrating its versatility beyond pharmaceutical chemistry (Biso et al., 2008).

Innovative Synthetic Routes

Explorations into new reagents for ketone synthesis from carboxylic acids and aromatic hydrocarbons have been conducted, showcasing alternative approaches to creating benzophenones and other aromatic ketones. This line of research illustrates the compound's utility in facilitating novel synthetic pathways, potentially impacting various fields including pharmaceuticals and materials science (Keumi et al., 1988).

Mechanism of Action

Without specific information on the intended use or biological target of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications in fields such as pharmaceuticals or agrochemicals .

Properties

IUPAC Name

2-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3S2/c1-10-2-3-14(24-10)25(21,22)20-7-5-12(9-20)23-13-8-11(4-6-19-13)15(16,17)18/h2-4,6,8,12H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRUEGPWKBUXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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